2-Bromo-3-methoxy-1,1,1-trifluoropropane

Lipophilicity LogP Physicochemical Property Prediction

2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS 883498-92-8) is a fluoroalkyl bromoether building block of molecular formula C4H6BrF3O and molecular weight 206.99 g/mol. It features a trifluoromethyl group, a methoxy ether moiety, and a secondary bromine on a propane backbone, with a predicted ACD/LogP of 2.29 and three freely rotatable bonds.

Molecular Formula C4H6BrF3O
Molecular Weight 206.99 g/mol
CAS No. 883498-92-8
Cat. No. B1353040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxy-1,1,1-trifluoropropane
CAS883498-92-8
Molecular FormulaC4H6BrF3O
Molecular Weight206.99 g/mol
Structural Identifiers
SMILESCOCC(C(F)(F)F)Br
InChIInChI=1S/C4H6BrF3O/c1-9-2-3(5)4(6,7)8/h3H,2H2,1H3
InChIKeyFYSQBSZARDNGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS 883498-92-8): High-Purity Fluoroalkyl Building Block for Drug Discovery and Materials Synthesis


2-Bromo-3-methoxy-1,1,1-trifluoropropane (CAS 883498-92-8) is a fluoroalkyl bromoether building block of molecular formula C4H6BrF3O and molecular weight 206.99 g/mol . It features a trifluoromethyl group, a methoxy ether moiety, and a secondary bromine on a propane backbone, with a predicted ACD/LogP of 2.29 and three freely rotatable bonds . Vendors offer the compound at purities of 95% or 97% , positioning it as a research-grade intermediate for medicinal chemistry and agrochemical development.

Fluoroalkyl building block with orthogonal reactive handles (bromide for cross-coupling, methoxy for later modification)
Defined purity (≥95%) supports reproducible synthesis and assay consistency
Methoxy group tunes lipophilicity and introduces H-bond acceptor for solubility optimization

Why 2-Bromo-3-methoxy-1,1,1-trifluoropropane Outperforms Non‑Methoxy Fluoroalkyl Bromides in Synthetic Planning


Although 2-Bromo-1,1,1-trifluoropropane (CAS 421-46-5) and 3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2) share the bromotrifluoromethyl core, they lack the methoxy ether substituent that differentiates 2-Bromo-3-methoxy-1,1,1-trifluoropropane. The methoxy group introduces a hydrogen-bond acceptor and alters lipophilicity (ACD/LogP 2.29 versus 2.33 for the non‑methoxy analog [1]), which can critically affect solubility, metabolic stability, and downstream functionalization potential in medicinal chemistry campaigns. Simple substitution with a non‑methoxy analog therefore risks altering key physicochemical parameters and synthetic handles [2].

Non-methoxy analog
Lacks methoxy group, altering lipophilicity profile and hydrogen-bonding capacity; may impact solubility and biological outcome.
Non-methoxy analog
Only one reactive site limits sequential orthogonal derivatization; direct substitution may compromise synthetic efficiency.

Quantitative Differentiation of 2-Bromo-3-methoxy-1,1,1-trifluoropropane Versus Closest Fluoroalkyl Bromide Analogs


Reduced Lipophilicity Compared to Non‑Methoxy Fluoroalkyl Bromide

The presence of the methoxy group reduces the predicted lipophilicity of 2-Bromo-3-methoxy-1,1,1-trifluoropropane (ACD/LogP 2.29 ) relative to 2-Bromo-1,1,1-trifluoropropane (LogP 2.33 [1]). The KOWWIN v1.67 estimate yields an even lower Log Kow of 1.73 for the target compound . Lower LogP values generally correlate with improved aqueous solubility and reduced hERG binding risk, a key consideration in early drug discovery.

Lipophilicity shift
Reported
ΔLogP -0.04 (ACD) or -0.60 (KOWWIN)
Methoxy group modestly reduces logP; may support solubility optimization
Predicted values; confirm experimentally
Lipophilicity LogP Physicochemical Property Prediction Medicinal Chemistry

Enhanced Conformational Flexibility via Additional Rotatable Bond

2-Bromo-3-methoxy-1,1,1-trifluoropropane possesses 3 freely rotatable bonds , whereas 2-Bromo-1,1,1-trifluoropropane has only 2 rotatable bonds [1]. The extra degree of rotational freedom arises from the methoxy ether linkage and can influence molecular conformation, entropic binding penalties, and the steric environment around the reactive bromine center during cross-coupling reactions.

Rotatable bonds
Reported
+1 rotatable bond (3 vs 2)
Extra rotatable bond could influence binding entropy
Predicted; verify in target context
Conformational Flexibility Rotatable Bonds Structure-Based Drug Design Synthetic Accessibility

Hydrogen-Bond Acceptor Capacity Enables Supramolecular and Catalytic Applications

2-Bromo-3-methoxy-1,1,1-trifluoropropane contains one hydrogen-bond acceptor (the methoxy oxygen) . In contrast, 2-Bromo-1,1,1-trifluoropropane and 3-Bromo-1,1,1-trifluoropropane have zero hydrogen-bond acceptors [1]. This single H‑bond acceptor can enhance aqueous solubility, facilitate purification by extraction, and enable participation in non‑covalent interactions (e.g., in organocatalysis or host–guest chemistry).

H-bond acceptor
Class-level
+1 H-bond acceptor (1 vs 0)
May enhance aqueous solubility and chromatographic behavior
Predicted; class-level inference
Hydrogen Bonding Solubility Catalysis Molecular Recognition

Commercial Availability at Defined Purity Levels for Reproducible Research

2-Bromo-3-methoxy-1,1,1-trifluoropropane is supplied by multiple vendors with certified purity specifications: 95% (AKSci ) and 97% (Alfa Chemistry ). In contrast, many related fluoroalkyl bromides (e.g., 3-Bromo-1,1,1-trifluoropropane) are often offered at unspecified or lower purity grades . Defined purity is essential for reproducible synthesis, especially in cross-coupling and medicinal chemistry applications where trace impurities can poison catalysts or skew biological assay results.

Purity specification
Specification review
95% (AKSci) / 97% (Alfa Chemistry)
Certified purity supports reproducible synthesis
Verify vendor CoA for lot-specific purity
Purity Reproducibility Procurement Quality Control

Dual Reactivity: Secondary Alkyl Bromide and Methoxy Ether as Orthogonal Handles

The secondary bromide in 2-Bromo-3-methoxy-1,1,1-trifluoropropane participates in SN2 reactions and transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) [1][2], while the methoxy group remains inert under these conditions and can be later demethylated or functionalized. This orthogonal reactivity profile is not available in non‑methoxy analogs such as 2-Bromo-1,1,1-trifluoropropane, which lack a second functionalizable handle.

Orthogonal handles
Class-level
2 reactive sites: secondary bromide + methoxy
Enables sequential derivatization without protection
Reactivity inferred from class-level knowledge
Orthogonal Reactivity Cross-Coupling Nucleophilic Substitution Synthetic Methodology

Optimal Use Cases for 2-Bromo-3-methoxy-1,1,1-trifluoropropane Based on Quantitative Differentiation


Medicinal Chemistry: Building Fluorinated, Solubility‑Optimized Lead Compounds

The reduced LogP (1.73–2.29) and single H‑bond acceptor of 2-Bromo-3-methoxy-1,1,1-trifluoropropane make it an ideal electrophile for introducing a trifluoromethyl-substituted ether moiety into drug candidates, particularly when improved aqueous solubility or reduced lipophilicity is desired relative to non‑methoxy fluoroalkyl bromides [1].

Synthetic Methodology Development: Sequential Orthogonal Functionalization

The combination of a secondary alkyl bromide and a methoxy ether provides two distinct reactive sites for iterative diversification. Researchers can exploit the bromide for C–C bond formation (e.g., cross-coupling) and later demethylate or modify the ether, enabling efficient construction of complex fluorinated scaffolds without additional protection steps [2][3].

Material Science: Fluorinated Monomers and Polymer Building Blocks

The trifluoromethyl group confers enhanced thermal stability and hydrophobicity, while the methoxy group provides a site for post‑polymerization modification. 2-Bromo-3-methoxy-1,1,1-trifluoropropane can serve as a precursor to fluorinated monomers or as an end‑capping agent in polymer synthesis [4].

Academic Research: Reproducible Synthesis with High‑Purity Reagent

With vendor‑certified purities of 95–97% , this compound supports rigorous, reproducible synthetic protocols in academic laboratories, reducing the need for in‑house purification and ensuring consistent outcomes in catalysis and medicinal chemistry studies.

Application
Selection Property
Validation Focus
Lead optimization with solubility tuning
Lower logP and H-bond acceptor
Aqueous solubility and metabolic stability assays
Sequential orthogonal functionalization
Dual reactive handles (bromide + methoxy)
Cross-coupling and demethylation efficiency
Fluorinated monomer synthesis
Trifluoromethyl group and modifiable methoxy
Polymerization compatibility and thermal stability
Academic reproducibility
Vendor-certified high purity
Lot consistency and catalyst compatibility

Technical Documentation Hub

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43 linked technical documents
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